3-(6-Aminopyridin-3-yl)-5-fluorophenol
Description
Properties
IUPAC Name |
3-(6-aminopyridin-3-yl)-5-fluorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c12-9-3-8(4-10(15)5-9)7-1-2-11(13)14-6-7/h1-6,15H,(H2,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLCPDUZMYPFGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=CC(=CC(=C2)F)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Aminopyridin-3-yl)-5-fluorophenol typically involves multi-step organic reactions. One common method starts with the nitration of 3-fluoroaniline to produce 3-fluoro-4-nitroaniline. This intermediate is then subjected to a reduction reaction to yield 3-fluoro-4-aminophenol. Concurrently, 6-bromo-3-aminopyridine is prepared through bromination and subsequent amination of pyridine. The final step involves coupling these intermediates through a nucleophilic aromatic substitution reaction to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure high purity and yield. The process may also involve the use of environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(6-Aminopyridin-3-yl)-5-fluorophenol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
3-(6-Aminopyridin-3-yl)-5-fluorophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(6-Aminopyridin-3-yl)-5-fluorophenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluorophenol moiety can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Research Implications and Gaps
- Synthetic Accessibility: The simplicity of this compound may favor scalable synthesis compared to more complex analogs like PF-06733804.
- Pharmacological Potential: While derivatives like the acrylamide in demonstrate therapeutic relevance, the parent compound’s bioactivity remains underexplored.
- Analytical Data: Purity and stability data (e.g., HPLC, solubility) for this compound are absent in the evidence, highlighting a need for further characterization.
Q & A
Q. Comparative SAR Table :
| Compound | Substituent | Biological Activity | Reference |
|---|---|---|---|
| This compound | 5-F | Enhanced kinase inhibition | |
| Non-fluorinated analog | H | Reduced binding affinity | |
| 3-(Difluoromethyl)-5-fluorophenol | CF₂H | Anticancer activity (IC₅₀: 2 µM) |
Advanced: What contradictory data might arise in bioactivity studies, and how can they be resolved?
Answer:
Discrepancies in IC₅₀ values or target specificity may occur due to:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times.
- Off-target effects : Use orthogonal assays (e.g., thermal shift assays, SPR) to validate target engagement .
- Compound stability : Degradation in DMSO stock solutions; confirm stability via LC-MS before assays .
Advanced: What in silico methods predict target interactions for this compound?
Answer:
Computational approaches include:
- Molecular docking : Predict binding to mTOR (a cancer target; see Torin2 analogs) .
- Molecular dynamics (MD) simulations : Assess binding stability over 100-ns trajectories.
- QSAR modeling : Correlate substituent effects (e.g., fluorine position) with activity .
Validate predictions with experimental techniques like surface plasmon resonance (SPR) .
Methodological: How to design structure-activity relationship (SAR) studies for this compound?
Answer:
Follow a systematic workflow:
Core modifications : Vary substituents on the pyridine (e.g., 6-amino to 6-nitro) .
Fluorine substitution : Test analogs with F at positions 3, 4, or 5 on the phenol ring .
Bioassays : Evaluate kinase inhibition (e.g., mTOR, PI3K) and cytotoxicity (MTT assays) .
Statistical analysis : Use multivariate regression to identify critical structural features.
Methodological: How to characterize tautomeric forms in solution?
Answer:
Tautomerism between phenol-keto and enol forms can be analyzed via:
- Variable-temperature NMR : Monitor proton shifts (e.g., -OH resonance) across 25–80°C .
- Computational chemistry : DFT calculations (B3LYP/6-31G*) to predict dominant tautomers .
- Comparative crystallography : Contrast solution data with X-ray structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
